molecular formula C20H20N2O3 B11627294 Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate

Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate

Cat. No.: B11627294
M. Wt: 336.4 g/mol
InChI Key: AZZPVUZGCAVYBE-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group at the 6th position, a phenylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 6-ethoxyquinoline-3-carboxylic acid with phenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then esterified using ethanol and a catalytic amount of acid to yield the final product.

Another approach involves the use of a Suzuki–Miyaura coupling reaction, where 6-ethoxy-4-bromoquinoline-3-carboxylate is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then subjected to esterification to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenylamino groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinoline-3-carboxylate derivatives with higher oxidation states.

    Reduction: Reduced quinoline derivatives with altered functional groups.

    Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.

    Ethyl 6-ethoxy-4-(methylamino)quinoline-3-carboxylate: Contains a methylamino group instead of a phenylamino group, resulting in variations in biological activity and applications.

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-anilino-6-ethoxyquinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O3/c1-3-24-15-10-11-18-16(12-15)19(22-14-8-6-5-7-9-14)17(13-21-18)20(23)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22)

InChI Key

AZZPVUZGCAVYBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC=C3

Origin of Product

United States

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